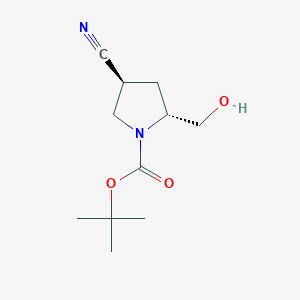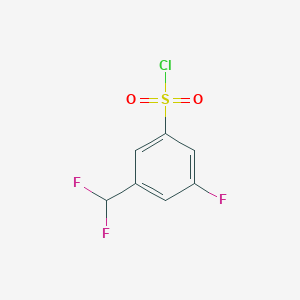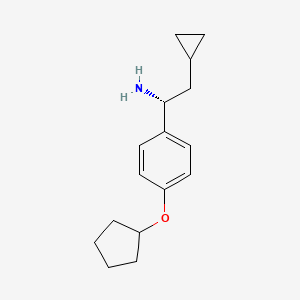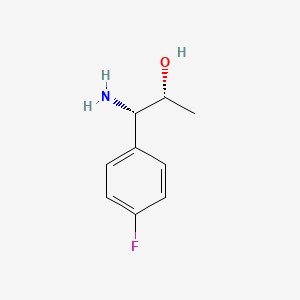![molecular formula C17H25ClN2O2 B13047905 Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro undecane core and a benzyl ester group, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.
Introduction of the Benzyl Ester Group: The benzyl ester group is introduced via esterification, where the spirocyclic intermediate is reacted with benzyl chloroformate (CbzCl) in the presence of a base like triethylamine (TEA).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl esters.
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s spirocyclic structure is of interest in the design of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors.
Biological Probes: It is used in the development of probes for studying biological processes at the molecular level.
Industry:
Polymer Science: The compound is explored as a monomer or additive in the synthesis of advanced polymers with enhanced mechanical properties.
作用机制
The mechanism by which Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.
相似化合物的比较
- Benzyl 2,9-Diazaspiro[5.5]Undecane-9-Carboxylate
- Benzyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate
Comparison:
- Structural Differences: The position of the spiro linkage and the size of the spirocyclic ring can vary, leading to differences in chemical reactivity and biological activity.
- Unique Features: Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride is unique due to its specific ring size and substitution pattern, which can influence its binding properties and stability.
属性
分子式 |
C17H25ClN2O2 |
|---|---|
分子量 |
324.8 g/mol |
IUPAC 名称 |
benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-16(21-14-15-6-2-1-3-7-15)19-12-9-17(10-13-19)8-4-5-11-18-17;/h1-3,6-7,18H,4-5,8-14H2;1H |
InChI 键 |
ILBKWJUCTXNDKJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13047835.png)
![4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13047838.png)






![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)

![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)
